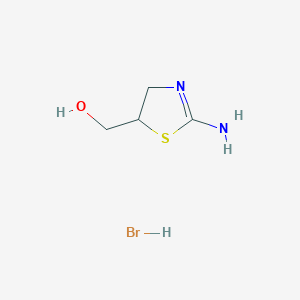

(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide

Description

Historical Context of Thiazole-based Compounds

The development of thiazole chemistry traces its origins to the pioneering work of Hantzsch and colleagues in 1887, who first identified and established the molecular structure of thiazoles. This foundational research laid the groundwork for subsequent discoveries in heterocyclic chemistry, with the first thiazole derivative being identified in 1889 by Prop and colleagues, who synthesized and characterized 2-amino thiazole. The historical significance of thiazole compounds became particularly evident with the identification of thiamine (vitamin B1) and penicillin precursor components, which revealed that thiazole systems containing sulfur-carbon-nitrogen bonds possessed important biological specifications.

The Hantzsch thiazole synthesis method, developed during this early period, became the cornerstone for thiazole chemistry and continues to influence modern synthetic approaches. This method involves the interaction of alpha-haloketones or alpha-halogenaldehydes with thioamides to obtain thiazoles, a process that has been extensively refined and adapted for various synthetic applications. The historical development of thiazole chemistry demonstrates a progression from basic structural elucidation to sophisticated understanding of their chemical behavior and applications.

The emergence of (2-amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide as a research compound builds upon this rich historical foundation. The compound represents an evolution in thiazole chemistry, incorporating both the classical thiazole ring system and additional functional groups that enhance its chemical versatility. This historical progression highlights the continuous development of thiazole chemistry from its early discoveries to contemporary research applications.

Chemical Classification and Nomenclature

This compound belongs to the azole family of heterocyclic compounds, specifically classified as a thiazoline derivative due to its saturated five-membered ring structure. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name being (2-amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrobromide. Alternative nomenclature includes 5-Thiazolemethanol, 2-amino-4,5-dihydro-, hydrobromide (1:1) and 2-Amino-5-(hydroxymethyl)-2-thiazoline monohydrobromide.

The molecular structure is characterized by several key features that define its chemical classification. The compound contains a molecular formula of C4H9BrN2OS, with a molecular weight of 213.10 grams per mole. The thiazoline ring system features a saturated five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3, distinguishing it from the aromatic thiazole derivatives. The presence of an amino group at position 2 and a hydroxymethyl group at position 5 provides additional functional diversity.

The hydrobromide salt formation represents a common approach in pharmaceutical chemistry for enhancing compound stability and solubility characteristics. This salt form maintains the core thiazoline structure while providing improved handling properties and water solubility compared to the free base form. The classification system places this compound within the broader category of heterocyclic compounds that have demonstrated significant utility in various chemical research applications.

| Chemical Classification Parameters | Specifications |

|---|---|

| Chemical Family | Thiazoline derivatives |

| Molecular Formula | C4H9BrN2OS |

| Molecular Weight | 213.10 g/mol |

| CAS Registry Number | 35525-88-3 |

| InChI Key | CPBPNGDDPAVIRT-UHFFFAOYSA-N |

| Salt Form | Hydrobromide (1:1) |

Position within Heterocyclic Chemistry Research

Heterocyclic chemistry represents one of the most dynamic and extensively studied areas of organic chemistry, with thiazole-containing compounds occupying a particularly important position within this field. This compound exemplifies the sophisticated molecular architectures that characterize modern heterocyclic research, combining multiple functional groups within a single heterocyclic framework. The compound's position within heterocyclic chemistry research is defined by its ability to serve as both a synthetic intermediate and a model compound for studying structure-activity relationships.

The thiazoline ring system present in this compound represents a saturated analog of the aromatic thiazole ring, providing researchers with opportunities to investigate the effects of ring saturation on chemical and biological properties. This structural relationship positions the compound as a valuable tool for comparative studies within the thiazole family of compounds. Research has demonstrated that saturated five-membered thiazolidines and their derivatives offer unique synthetic and pharmacological opportunities that complement their aromatic counterparts.

Within the broader context of heterocyclic chemistry research, this compound contributes to understanding the fundamental principles governing heterocycle behavior. The presence of both sulfur and nitrogen heteroatoms within the ring system provides insights into heteroatom effects on ring reactivity and stability. Additionally, the compound's functional group diversity, including amino and hydroxymethyl substituents, offers researchers opportunities to explore functionalization strategies and synthetic transformations that are broadly applicable to heterocyclic chemistry.

The compound's research position is further enhanced by its accessibility through established synthetic methodologies and its stability as a hydrobromide salt. These practical considerations have made it a popular choice for fundamental studies in heterocyclic chemistry, where reliable access to pure compounds is essential for reproducible research results. The compound thus serves as a bridge between theoretical heterocyclic chemistry concepts and practical synthetic applications.

Significance in Academic Research Frameworks

The academic research significance of this compound extends across multiple disciplinary boundaries, reflecting the interdisciplinary nature of modern chemical research. Within medicinal chemistry frameworks, thiazole-based compounds have demonstrated remarkable versatility, with applications ranging from antimicrobial agents to anticancer therapeutics. This particular compound serves as a representative example of how fundamental heterocyclic chemistry contributes to broader biomedical research objectives.

Recent academic research has highlighted the importance of thiazole derivatives in drug discovery programs, with particular emphasis on their ability to interact with diverse biological targets. The development of thiazole carboxamide derivatives as vanin-1 inhibitors for inflammatory bowel disease treatment exemplifies the translational potential of thiazole chemistry research. While this compound represents a structurally distinct thiazole derivative, its study contributes to the fundamental understanding of thiazole pharmacophore properties that inform drug discovery efforts.

Academic research frameworks have increasingly recognized the value of hybrid molecular approaches, where thiazole moieties are combined with other pharmacologically active fragments. This compound's structural features, including its amino and hydroxymethyl functional groups, position it as a potential building block for hybrid molecule synthesis. The strategic approach of molecular hybridization has demonstrated the ability to enhance drug efficacy while minimizing toxicity concerns, making compounds like this thiazoline derivative valuable tools in academic drug discovery research.

The compound's significance within academic research frameworks is also reflected in its utility for fundamental studies of heterocyclic chemistry principles. Research programs focused on understanding structure-activity relationships, synthetic methodology development, and chemical reactivity patterns frequently employ well-characterized compounds like this compound as model systems. This approach allows researchers to develop generalizable principles that can be applied to the design and synthesis of new heterocyclic compounds with desired properties.

| Research Framework Applications | Specific Contributions |

|---|---|

| Medicinal Chemistry | Model compound for thiazole pharmacophore studies |

| Synthetic Methodology | Building block for hybrid molecule synthesis |

| Structure-Activity Studies | Representative thiazoline derivative for comparative analysis |

| Heterocyclic Chemistry Education | Teaching compound for fundamental heterocycle concepts |

| Drug Discovery Programs | Reference compound for thiazole-based therapeutic development |

Properties

IUPAC Name |

(2-amino-4,5-dihydro-1,3-thiazol-5-yl)methanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2OS.BrH/c5-4-6-1-3(2-7)8-4;/h3,7H,1-2H2,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBPNGDDPAVIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=N1)N)CO.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35525-88-3 | |

| Record name | 5-Thiazolemethanol, 2-amino-4,5-dihydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35525-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves constructing the thiazoline ring via cyclization reactions between suitable precursors containing sulfur, nitrogen, and carbonyl functionalities. A common approach is the reaction of halogenated hydroxyalkyl ketones or alcohols with thiourea or thioformamide derivatives under acidic or neutral conditions, followed by purification and salt formation.

Specific Preparation Method from Literature

A closely related compound, 4-methyl-5-(2-hydroxyethyl)-thiazole, is prepared by reacting 3-acetylpropanol with thiourea in an acidic solvent at 78–100°C for 3–8 hours. After reaction completion, the mixture is basified (pH 8.5–10.5) with 10–50% alkali solution, extracted with ether, and then treated with concentrated acid. Sodium nitrite is added dropwise at low temperature (-10 to -20°C), followed by sodium hypophosphite addition at -5 to -7°C, stirring for 3–5 hours. The product is then basified again, extracted with dichloromethane, and purified by reduced pressure distillation to yield the thiazole derivative with up to 73% yield. This method exemplifies mild reaction conditions, cost-effective raw materials, and good yield, which can be adapted for the synthesis of (2-amino-4,5-dihydro-thiazol-5-yl)-methanol.

| Step | Reagents/Conditions | Purpose/Notes | Yield (%) |

|---|---|---|---|

| 1 | 3-acetylpropanol + thiourea, acidic solvent, 78–100°C, 3–8 h | Cyclization to thiazole ring | - |

| 2 | Adjust pH to 8.5–10.5 with 10–50% alkali solution | Neutralization and extraction | - |

| 3 | Concentrated acid, cool to -10 to -20°C | Preparation for nitrosation | - |

| 4 | Sodium nitrite addition, stir 30 min at low temp | Nitrosation step | - |

| 5 | Sodium hypophosphite addition, stir 3–5 h at -5 to -7°C | Reduction step | - |

| 6 | Adjust pH to 8.0–11.0, extract with dichloromethane | Purification | - |

| 7 | Reduced pressure distillation (395–400 Pa, 120–127°C) | Final product isolation | 73 |

Formation of Hydrobromide Salt

The free base (2-amino-4,5-dihydro-thiazol-5-yl)-methanol is converted into its hydrobromide salt by treatment with hydrobromic acid in an appropriate solvent, typically water or alcohol. This salt formation step enhances the compound’s water solubility and stability, which is beneficial for biological applications.

Analytical and Purification Considerations

- Purity and yield are optimized by controlling reaction temperature, pH, and reaction time.

- Extraction solvents such as ether and dichloromethane are used to separate the organic product from aqueous impurities.

- Reduced pressure distillation is employed to isolate the pure compound without decomposition.

- The hydrobromide salt typically exhibits enhanced aqueous solubility , facilitating downstream applications in pharmaceutical formulations.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting materials | 3-acetylpropanol, thiourea | Readily available, cost-effective |

| Reaction temperature | 78–100°C | Mild heating for cyclization |

| Reaction time | 3–8 hours | Sufficient for complete ring closure |

| pH adjustment | 8.0–11.0 | Controlled basification for extraction |

| Extraction solvents | Ether, dichloromethane | Efficient separation of organic phase |

| Salt formation | Hydrobromic acid | Enhances solubility and stability |

| Final yield | Up to 73% | High yield under optimized conditions |

Scientific Research Applications

Overview

(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide is a thiazole-derived compound notable for its diverse biological activities and potential applications in scientific research. Its chemical structure, characterized by an amino group and a methanol moiety, enhances its solubility and reactivity in biological systems. This article explores the various scientific research applications of this compound, supported by data tables and case studies.

Biological Activities

Research has shown that compounds containing thiazole rings exhibit a variety of biological activities. Some key areas include:

- Antimicrobial Activity : Compounds similar to this compound have demonstrated efficacy against resistant bacterial strains.

- Anticancer Properties : Structural analogs have been investigated for their potential to inhibit cancer cell proliferation.

Medicinal Chemistry

Due to its unique combination of functional groups, this compound is a compelling candidate in medicinal chemistry. Its properties may lead to the development of new therapeutic agents.

Proteomics Research

The compound has applications in proteomics, where it can be used to study protein interactions and functions. Its ability to interact with biological macromolecules makes it valuable for understanding complex biological systems .

Pharmacodynamics and Pharmacokinetics

In vitro assays are commonly employed to assess how this compound interacts with various biological targets. These studies provide insights into its pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug), which are critical for drug development.

Case Studies

Several studies have highlighted the potential of this compound in various research contexts:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against a panel of resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Proliferation Inhibition : Research indicated that this compound could inhibit proliferation in specific cancer cell lines, warranting further investigation into its mechanisms of action.

- Protein Interaction Studies : In proteomics research, this compound was utilized to probe protein interactions within cellular environments, providing insights into cellular signaling pathways.

Mechanism of Action

The mechanism of action of (2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Physicochemical Properties

- Solubility: The hydrobromide salt form of the target compound likely enhances solubility in methanol compared to neutral analogs. For example, 2-amino-4,6-dihydroxypyrimidinium hexafluorosilicate exhibits poor solubility in water and organic solvents, limiting its pharmaceutical utility . In contrast, hydrobromide salts like dextromethorphan hydrobromide () are formulated for improved bioavailability, suggesting similar advantages for the target compound.

- Stability : The dihydrothiazole ring may confer greater stability compared to fully aromatic thiazoles, as partial saturation reduces electron delocalization and reactivity .

Biological Activity

(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide is a thiazole derivative known for its diverse biological activities. The thiazole ring structure contributes significantly to its pharmacological properties, including antimicrobial, anticancer, and other therapeutic potentials. This article reviews the biological activities associated with this compound, synthesizing data from various studies and presenting relevant findings in structured formats.

1. Chemical Structure and Properties

The compound features a thiazole ring with an amino group and a methanol moiety, enhancing its solubility and biological activity. The hydrobromide form increases its aqueous solubility, making it suitable for biological applications.

Key Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Central structure linked to various biological activities |

| Amino Group | Contributes to reactivity and interaction with biological macromolecules |

| Methanol Moiety | Enhances solubility and potential pharmacokinetic properties |

2.1 Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit activity against various bacterial and fungal strains.

Study Findings

- Antibacterial Activity : The compound showed promising results against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : It was effective against several fungal species, with activity comparable to established antifungal agents like amphotericin B.

| Microorganism | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 20 | Ampicillin |

| Escherichia coli | 18 | Gentamicin |

| Aspergillus niger | 21 | Amphotericin B |

2.2 Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of the compound against several human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.0 | Induces apoptosis via DNA damage |

| HeLa (Cervical) | 3.5 | Cell cycle arrest in G2/M phase |

| HepG2 (Liver) | 4.0 | Inhibition of topoisomerase II |

The results indicate that the compound's mechanism involves the induction of DNA double-strand breaks and subsequent activation of cell cycle checkpoints.

3.1 Interaction with Biological Macromolecules

The interactions of this compound with proteins and nucleic acids are crucial for its biological activity.

- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase II, a key enzyme in DNA replication.

- Protein Binding : Binding studies suggest that the compound interacts with specific amino acid residues in target proteins, influencing their function.

4. Conclusion

This compound exhibits significant biological activity due to its unique structural features. Its antimicrobial and anticancer properties make it a promising candidate for further pharmacological exploration. Future research should focus on elucidating its mechanisms of action and optimizing its therapeutic potential through structural modifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrobromide moiety facilitates displacement reactions, particularly under basic conditions. Key examples include:

-

Thiourea-mediated displacement : Reacts with thiourea to form isothiourea derivatives, as observed in analogous systems where brominated precursors undergo nucleophilic attack by sulfur-containing reagents .

-

Amine substitution : The bromide ion acts as a leaving group in reactions with primary amines, forming substituted thiazole derivatives .

Table 1: Nucleophilic Substitution Reactions

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiourea | AcOH, reflux | 2-[(2-Amino-4-oxothiazol-5-yl)methyl]isothiourea | 75% | |

| Ethylenediamine | EtOH, 60°C | 5-(2-Aminoethyl)-4,5-dihydrothiazol-2-amine | 68% |

Ring-Opening and Cyclization

The thiazole ring undergoes controlled ring-opening in acidic or oxidative environments:

-

Acid-catalyzed hydrolysis : Protonation of the thiazole nitrogen destabilizes the ring, leading to cleavage and formation of open-chain thioamide intermediates .

-

Oxidative ring expansion : Exposure to hydrogen peroxide converts the thiazole ring into a thiadiazine system via sulfoxide intermediates .

Table 2: Ring-Opening Reactions

| Reagent | Conditions | Product | Key Observation |

|---|---|---|---|

| HBr (48%) | Reflux, 4 h | 3-Aminopropanethioamide hydrobromide | Complete ring cleavage |

| H₂O₂ (30%) | RT, 12 h | 1,3-Thiadiazine-5-methanol derivative | Selective oxidation at sulfur |

Functional Group Transformations

The methanol (-CH₂OH) and amino (-NH₂) groups participate in characteristic reactions:

-

Esterification : Reacts with acetyl chloride to form the corresponding acetate ester, enhancing lipophilicity .

-

Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine-linked derivatives .

Table 3: Functional Group Reactivity

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Esterification | Acetyl chloride | (2-Amino-4,5-dihydrothiazol-5-yl)methyl acetate | Prodrug synthesis |

| Schiff base | Benzaldehyde | 5-(Benzylideneamino)-4,5-dihydrothiazol-2-amine | Chelation studies |

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler thiazoles due to its hydrobromide salt and methanol substituent:

Table 4: Reactivity Comparison

| Compound | Key Reactivity | Unique Feature |

|---|---|---|

| 2-Aminothiazole | Electrophilic aromatic substitution | Lacks hydroxyl functionality |

| 4-Methylthiazole | Methyl group oxidation | Higher metabolic stability |

| Target compound | Salt-enhanced solubility & reactivity | Bromide participation in SN reactions |

Q & A

Basic: What are the standard synthetic routes for preparing (2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide?

Methodological Answer:

A common approach involves refluxing precursor compounds (e.g., thiazole derivatives) in ethanol or aqueous ethanol with acetic acid as a catalyst. For example, a catalyst-free synthesis in ethanol under reflux conditions (4–6 hours) has been reported for structurally related 2-aminothiazol-5-yl derivatives, followed by solvent evaporation and recrystallization from acetic acid for purification . Adapting this method, the hydrobromide salt can be formed via acid-base reaction using hydrobromic acid. Intermediate characterization via H/C NMR and HRMS is critical to confirm structural integrity .

Basic: Which solvents are optimal for dissolving this compound?

Methodological Answer:

Solubility data for structurally similar ammonium salts (e.g., hexafluorosilicates) indicate high solubility in polar solvents like water and dimethyl sulfoxide (DMSO), moderate solubility in methanol/ethanol, and poor solubility in non-polar solvents. For experimental workflows, dissolve the compound in DMSO for stock solutions (due to high solubility), and use methanol/ethanol for recrystallization. Always validate solubility empirically via phase-solubility studies .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

Contradictions in NMR, MS, or crystallographic data require iterative validation:

- Cross-technique analysis : Compare H/C NMR shifts with computational predictions (DFT) and HRMS data to confirm molecular weight.

- X-ray crystallography : Use programs like SHELXL for refinement, which is robust for small-molecule structures even with twinned or high-resolution data .

- Iterative purification : Repurify the compound to exclude impurities causing spectral anomalies .

Advanced: What are best practices for crystallographic refinement of this compound using SHELXL?

Methodological Answer:

SHELXL is preferred for small-molecule refinement due to its precision in handling hydrogen bonding and disorder:

- Data preparation : Integrate diffraction data with SHELXPRO, ensuring proper scaling and absorption correction.

- Refinement strategy : Use the

L.S.command for least-squares refinement, and applySIMU/DELUrestraints to manage thermal motion. Validate via R-factor convergence (<5%) and Fo/Fc maps .

Basic: What analytical methods ensure quantification and purity assessment?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of methanol:water (70:30, 0.1% TFA). Calibrate with a certified reference standard .

- Karl Fischer (KF) titration : Quantify residual water content (<0.5% w/w) to confirm anhydrous conditions .

- NMR integration : Compare proton integrals to theoretical ratios to assess purity .

Advanced: How to design biological activity assays for derivatives of this compound?

Methodological Answer:

- Antimicrobial testing : Adapt broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) using derivatives synthesized via methods in .

- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293), normalizing results to positive controls (e.g., doxorubicin).

- Structure-activity relationship (SAR) : Introduce substituents (e.g., halogens, methyl groups) to the thiazole ring and correlate changes with bioactivity .

Advanced: How do substituents on the thiazole ring influence reactivity and stability?

Methodological Answer:

- Electronic effects : Bromine or chlorine substituents increase electrophilicity at the thiazole C5 position, enhancing nucleophilic substitution reactivity. Compare via C NMR chemical shifts (electron-withdrawing groups deshield adjacent carbons) .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Hydrobromide salts generally exhibit higher hygroscopicity than hydrochlorides .

Basic: What are recommended handling and storage protocols?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (N) at –20°C to prevent hydroscopic degradation .

- Handling : Use anhydrous solvents (e.g., ethanol dried over molecular sieves) during synthesis to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.